N-(2,4-dimethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a carboxamide group, and dimethoxyphenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate amine under mild conditions.
Attachment of the Dimethoxyphenyl and Phenyl Groups: The final step involves the coupling of the dimethoxyphenyl and phenyl groups to the triazole-carboxamide core, which can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-throughput crystallization and advanced purification methods are employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA . This interaction disrupts essential cellular processes, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different biological activity.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its therapeutic potential in various diseases.
Uniqueness
N-(2,4-dimethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-4-16-18(21-22-23(16)13-8-6-5-7-9-13)19(24)20-15-11-10-14(25-2)12-17(15)26-3/h5-12H,4H2,1-3H3,(H,20,24) |
InChI Key |
GKIXYCSFTMIRAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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